molecular formula C15H10N4 B1654237 1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl- CAS No. 21517-01-1

1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-

Cat. No. B1654237
CAS RN: 21517-01-1
M. Wt: 246.27 g/mol
InChI Key: PXRWSPIIXAXJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04788186

Procedure details

A mixture of 4-phenyl-1-hydrazinophthalazine (30 g) and triethylorthoformate (200 ml) is refluxed for 3 hours, then the excess of the orthoformate is evaporated off and the residue is crystallized from ethanol yielding 26 g of the compound of the title. M.p. 198°-99° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([NH:17][NH2:18])=[N:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:19](OC(OCC)OCC)C>>[C:1]1([C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]3=[N:17][N:18]=[CH:19][N:9]3[N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NN=C(C2=CC=CC=C12)NN
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the excess of the orthoformate is evaporated off
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from ethanol yielding 26 g of the compound of the title

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=NN2C(C3=CC=CC=C13)=NN=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.